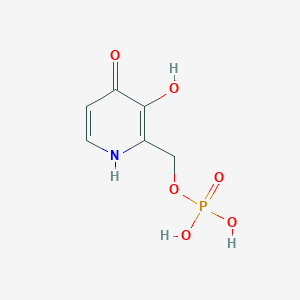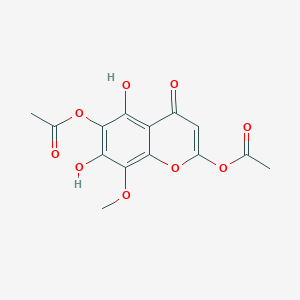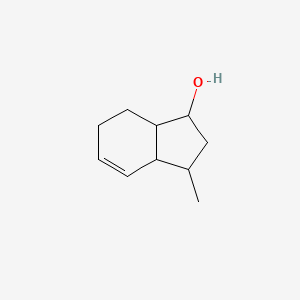
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol is a chemical compound with the molecular formula C10H16O It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol typically involves the hydrogenation of 3-Methyl-1H-indene-1-one. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbonyl group to a hydroxyl group without affecting the indene ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one.
Reduction: 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-indane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
2,3,3a,6,7,7a-Hexahydro-1H-inden-1-ol: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
132653-30-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2,4,7-11H,3,5-6H2,1H3 |
Clave InChI |
FFBGBBCSGUSEEV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2C1C=CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


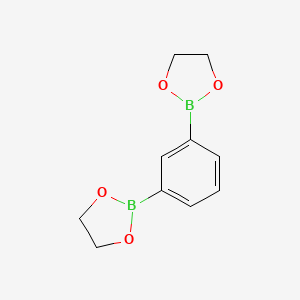
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
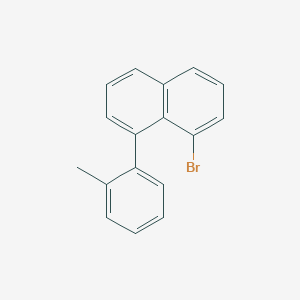

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
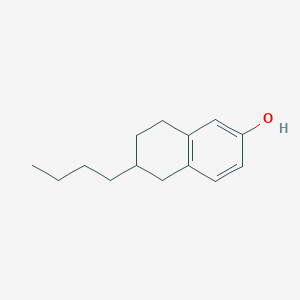
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
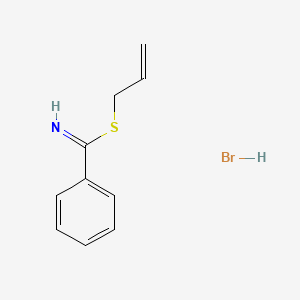
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
